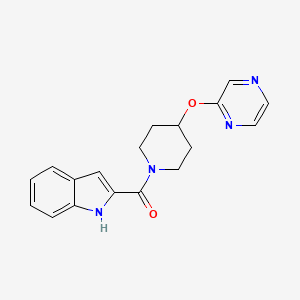

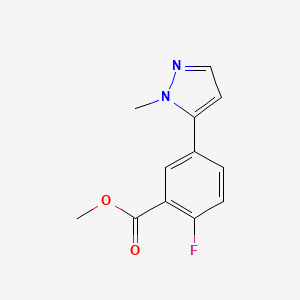

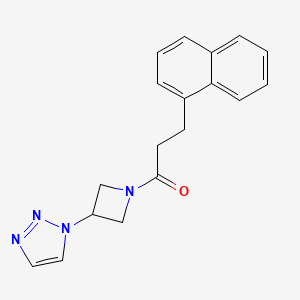

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

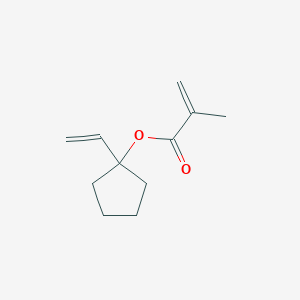

“(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as bipyridines and oligopyridines . It contains an indole nucleus, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole nucleus is found in many important synthetic drug molecules and has a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular formula of “this compound” is C18H18N4O2, and its molecular weight is 322.368. The structure of this compound includes two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .科学的研究の応用

Chemical Structure and Synthesis

Research on similar compounds, such as 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, focuses on their synthesis, crystal structure, and chemical properties. For instance, the methylation of related compounds through metalation with potassium tert-butanolate in toluene, followed by a metathesis reaction with methyl iodide, demonstrates the complex synthetic pathways explored in creating these molecules. The detailed analysis of their crystal structure, including dihedral angles and bond lengths, provides foundational knowledge for understanding their chemical behavior (Kloubert et al., 2012).

Pharmacological Potentials

Compounds such as aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent, highly selective, and efficacious inhibitors in pharmacological assays. Their ability to inhibit specific pathways, such as c-Met/ALK dual inhibition, highlights the therapeutic potential of these compounds in addressing diseases like cancer. The design, synthesis, and testing of these compounds in in vitro and in vivo models elucidate their significance in drug discovery and development (Jingrong Li et al., 2013).

Antimicrobial and Anti-inflammatory Activities

New derivatives, including pyrazole compounds synthesized from β-hydroxy enones and hydrazines, have shown moderate to significant analgesic and anti-inflammatory activities in vivo. These activities highlight the potential of such compounds in creating new treatments for pain and inflammation. The use of piperidine as a catalyst in their synthesis process underlines the versatility and importance of piperidine derivatives in medicinal chemistry (Priyadarsini et al., 2020).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could potentially result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells, preventing HIV infection, reducing oxidative stress, killing or inhibiting the growth of microbes, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase activity.

特性

IUPAC Name |

1H-indol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(16-11-13-3-1-2-4-15(13)21-16)22-9-5-14(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,11-12,14,21H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGNCMUYTADVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B2468717.png)

![1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468719.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2468727.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)